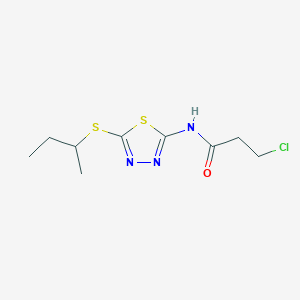
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide” is a chemical compound with the molecular formula C10H15N3OS2 . It has a molecular weight of 257.4 g/mol . The compound is also known by several synonyms, including “391875-54-0”, “N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide”, and "Oprea1_222959" .
Molecular Structure Analysis
The InChI code for this compound is "InChI=1S/C10H15N3OS2/c1-3-6(2)15-10-13-12-9(16-10)11-8(14)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,12,14)" . The Canonical SMILES representation is "CCC©SC1=NN=C(S1)NC(=O)C2CC2" . These codes provide a detailed description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a number of computed properties. It has a XLogP3-AA value of 2.5, indicating its relative lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 257.06565446 g/mol . The topological polar surface area is 108 Ų . The compound has a complexity of 260 .
Scientific Research Applications
Anticancer Potential
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide and its derivatives have been researched for their potential anticancer properties. For instance, Gomha et al. (2017) synthesized a series of thiadiazole derivatives, including compounds with structural similarities to this compound, which showed significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Fungicidal Applications
Compounds structurally related to this compound have also been evaluated for their fungicidal properties. Chen, Li, and Han (2000) synthesized a series of thiadiazole derivatives that exhibited fungicidal activity against Rhizoctonia solani, a significant pathogen in rice cultivation (Chen, Li, & Han, 2000).
Herbicidal Properties
Research has also explored the herbicidal potential of thiadiazole derivatives. Liu and Shi (2014) reported on the synthesis of thiadiazole-containing compounds, highlighting their selective herbicidal activity against Brassica campestris L., a common weed in agricultural settings (Liu & Shi, 2014).
Antimicrobial Activity
Compounds within the thiadiazole class, similar to this compound, have been investigated for their antimicrobial effects. Farag, Kheder, and Mabkhot (2009) synthesized derivatives incorporating a pyrimidine ring, which showed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Insecticidal Effects
Wang et al. (2011) designed N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazoles, showing significant insecticidal activities against various pests. This suggests potential applications of thiadiazole derivatives in pest control (Wang et al., 2011).
properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS2/c1-3-6(2)15-9-13-12-8(16-9)11-7(14)4-5-10/h6H,3-5H2,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIPULXLLGVKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

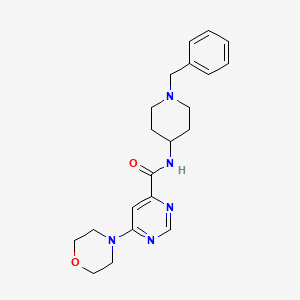
![2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile](/img/structure/B2579603.png)
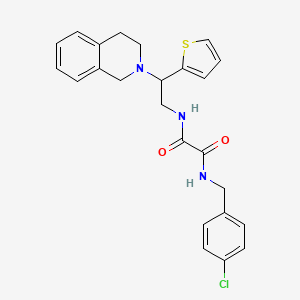
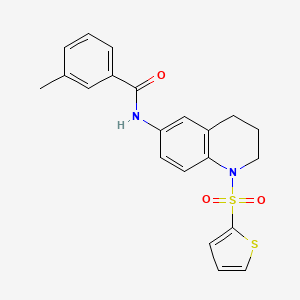
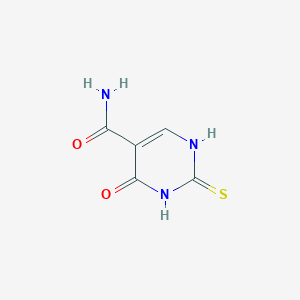
![4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2579607.png)
![2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole](/img/structure/B2579608.png)
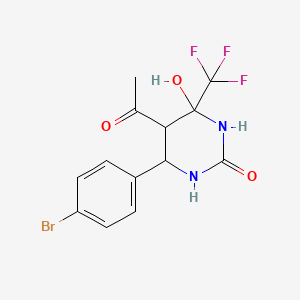

![2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2579612.png)
![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B2579613.png)
![1-[4-(5-Methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579614.png)
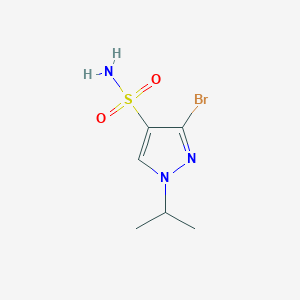
![4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2579620.png)